molecular formula C6H6N2O3 B1593315 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 74557-73-6

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

カタログ番号: B1593315
CAS番号: 74557-73-6
分子量: 154.12 g/mol
InChIキー: MHYFUPKDKSSFRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Identification

The systematic naming of 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid follows IUPAC conventions for heterocyclic compounds. Its IUPAC name is 3-methyl-6-oxo-1H-pyridazine-5-carboxylic acid , derived from the pyridazine backbone substituted with a methyl group at position 3, a ketone group at position 6, and a carboxylic acid moiety at position 5. The numbering prioritizes the ketone group (oxo) for the lowest possible index, followed by the carboxylic acid and methyl substituents.

The compound’s identity is further validated through its SMILES notation (CC1=NNC(=O)C(=C1)C(=O)O) and InChIKey (MHYFUPKDKSSFRZ-UHFFFAOYSA-N). These identifiers confirm the connectivity of the pyridazine ring, methyl group, and carboxylic acid functional group.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₆H₆N₂O₃ , with a calculated molecular weight of 154.12 g/mol . This aligns with experimental data from mass spectrometry and elemental analysis.

Property Value
Molecular Formula C₆H₆N₂O₃
Exact Mass 154.0378 Da
Monoisotopic Mass 154.0378 Da
XLogP3 -0.1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

The low XLogP3 value (-0.1) indicates moderate polarity, consistent with the presence of hydrophilic carboxyl and ketone groups.

X-ray Crystallography and Solid-State Structure

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be inferred from related pyridazine derivatives. For example:

  • Methyl 5-methylpyrazine-2-carboxylate (C₇H₈N₂O₂) exhibits a planar pyrazine ring with a dihedral angle of 5.4° between the carboxylate and heterocycle planes.
  • Ruthenium complexes with pyridazine-3-carboxylic acid ligands demonstrate bidentate coordination via the pyridazine nitrogen and carboxylate oxygen.

Theoretical models predict that the title compound adopts a flattened boat conformation in the pyridazine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

Tautomeric Forms and Resonance Stabilization

The compound exists in equilibrium between two tautomeric forms:

  • Keto form : 3-methyl-6-oxo-1H-pyridazine-5-carboxylic acid.
  • Enol form : 3-methyl-6-hydroxy-1H-pyridazine-5-carboxylic acid.

Resonance stabilization arises from conjugation between the pyridazine ring’s π-system and the carboxylate group. The electron-withdrawing carboxylic acid substituent enhances the stability of the keto form, as evidenced by computational studies on analogous pyridazinones. Key resonance contributors include:

  • Delocalization of the carboxylate negative charge into the pyridazine ring.
  • Stabilization of the enolate intermediate via conjugation with the ring nitrogen atoms.

Comparative Analysis with Related Pyridazine Derivatives

The structural and electronic features of the title compound distinguish it from other pyridazine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties
Pyridazine-4-carboxylic acid Carboxylic acid at position 4 124.10 Higher acidity (pKa ~3.1)
5-Methylpyrazine-2-carboxylic acid Methyl at position 5 138.12 Weaker hydrogen bonding capacity
6-Oxo-4,5-dihydro-1H-pyridazine-5-carboxylic acid Saturated ring 142.11 Reduced aromatic stabilization

Key distinctions include:

  • Electron-withdrawing effects : The ketone group in the title compound increases ring electron deficiency compared to methyl-substituted analogs.
  • Hydrogen bonding : The carboxylic acid group enables stronger intermolecular interactions than ester or amide derivatives.
  • Tautomeric behavior : Unlike simpler pyridazinones, the methyl and carboxyl groups shift the tautomeric equilibrium toward the keto form.

特性

IUPAC Name

3-methyl-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYFUPKDKSSFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640656
Record name 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74557-73-6
Record name 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-6-methyl-pyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Common Synthetic Route

One well-documented synthetic approach involves:

  • Condensation Step: Reaction of an aldehyde derivative (e.g., 4-methoxybenzaldehyde when preparing substituted analogs) with ethyl acetoacetate or similar β-keto esters under basic conditions to form an intermediate enamine or β-enaminone.

  • Cyclization Step: Treatment of the intermediate with hydrazine hydrate to induce cyclization, forming the dihydropyridazine ring system.

  • Oxidation Step: Subsequent oxidation to introduce or reveal the keto group at position 3 and the carboxylic acid group at position 4, often achieved by controlled hydrolysis or oxidation reactions.

This sequence is adaptable for the unsubstituted this compound by selecting appropriate starting materials and reaction conditions.

Advanced Synthetic Method via Isoxazole Precursors

An alternative and more recent method involves the use of isoxazole derivatives as precursors:

  • Preparation of Isoxazole Intermediates: Cycloaddition of nitrile oxides generated from N-hydroxyimidoyl chlorides to propargyl halides yields isoxazoles.

  • Functional Group Transformations: These isoxazoles undergo cyanation, acid hydrolysis, and esterification to yield methyl 2-(isoxazol-5-yl)-3-oxopropanoates.

  • Mo(CO)6-Mediated Ring Expansion: Treatment with molybdenum hexacarbonyl (Mo(CO)6) in wet acetonitrile at elevated temperatures (60–70 °C) induces reductive ring opening and cyclization to form 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives, which are closely related to the target compound.

This method offers a novel pathway to generate pyridazine and pyridone derivatives with good control over substitution patterns and has been reported to give yields in the range of 37–46% for methyl esters.

Industrial Scale Considerations

For industrial production, the synthetic routes are optimized for scalability:

  • Use of continuous flow reactors to improve reaction control and safety.

  • Selection of cost-effective catalysts and solvents that maintain high yield and purity.

  • Optimization of reaction parameters such as temperature, time, and reagent stoichiometry to maximize throughput.

Such process intensification techniques are adapted from laboratory-scale methods with adjustments to meet industrial standards.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield (%) Advantages Limitations
Classical Condensation-Cyclization-Oxidation Condensation of aldehyde with β-keto ester; cyclization with hydrazine; oxidation Base catalysis; reflux; controlled oxidation Moderate (variable) Straightforward; widely used Multi-step; moderate yields
Isoxazole Precursor Route (Mo(CO)6-mediated) Synthesis of isoxazole intermediates; ring expansion with Mo(CO)6 60–70 °C, wet MeCN, 1–2 days 37–46 Novel; good control over substitution Requires Mo(CO)6; longer reaction
Industrial Continuous Flow Synthesis Adapted classical or isoxazole methods with flow reactors Optimized temperature, catalysts High (process-dependent) Scalable; efficient; reproducible Requires specialized equipment

Detailed Research Findings and Analysis

Reaction Mechanism Insights

  • The classical method relies on nucleophilic attack of hydrazine on the β-keto ester intermediate, followed by ring closure to form the dihydropyridazine ring.

  • In the isoxazole-based method, Mo(CO)6 acts as a reductive agent facilitating ring expansion by opening the isoxazole ring and enabling cyclization to the pyridazine framework.

  • The choice of solvent (e.g., acetonitrile) and presence of water are critical for controlling the reaction pathway and yield.

Optimization Parameters

  • Temperature control is essential; reactions at 70 °C complete faster but may risk side reactions.

  • Use of molecular sieves during condensation improves product yield by removing water.

  • Catalyst loading and reagent purity directly influence cyclization efficiency and product purity.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ring formation and substitution pattern.

  • Mass spectrometry verifies molecular weight and purity.

  • Infrared (IR) spectroscopy identifies functional groups such as keto and carboxylic acid moieties.

  • X-ray crystallography can be employed for definitive structural confirmation.

化学反応の分析

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

  • 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for modifications that can lead to the formation of diverse chemical entities, making it valuable in synthetic chemistry.

Synthesis of Azo Dyes

  • The compound is widely used as an intermediate in the production of azo dyes, which are important in the textile industry for coloring fabrics. Azo compounds are known for their vibrant colors and stability, making them ideal for various applications in dyeing processes .

Pharmaceutical Applications

Potential Therapeutic Agent

  • Research has indicated that this compound may possess biological activities that could be harnessed for therapeutic purposes. Studies are ongoing to explore its potential as an antimicrobial and anticancer agent .

Intermediate in Drug Synthesis

  • This compound is utilized as an intermediate in the synthesis of several pharmaceutical agents, including antibiotics and anti-inflammatory drugs. Its ability to undergo various chemical transformations makes it a valuable precursor in drug development .

Agrochemical Applications

Pesticide and Herbicide Production

  • The compound is also applied in the formulation of agrochemicals, particularly pesticides and herbicides. Its chemical properties facilitate the creation of effective agents for controlling pests and weeds in agricultural settings .

Industrial Applications

Material Science

  • In material science, this compound is used in the production of polymers and coatings. It acts as a monomer in synthesizing polyurethanes and polyester resins, which are essential for manufacturing various composite materials .

Toxicological Studies

Safety and Hazard Assessments

  • Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data from the US EPA indicates potential hazards associated with exposure, underscoring the importance of handling precautions during its use in research and industrial applications .
  • Synthesis of Azo Dyes:
    • A study highlighted the effectiveness of this compound as an intermediate in synthesizing azo dyes that exhibit excellent color fastness properties suitable for textile applications.
  • Anticancer Activity:
    • Preliminary research indicated that derivatives of this compound showed promising results against various cancer cell lines, suggesting its potential role in developing new anticancer therapies.
  • Agrochemical Development:
    • Research focused on formulating herbicides using this compound demonstrated its efficacy in controlling common agricultural weeds while minimizing environmental impact.

作用機序

The mechanism of action of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Pyridazine Derivatives

Compound Name Substituents/Modifications Functional Groups Melting Point (°C) Key Spectral Data (IR, NMR) Source
This compound Methyl (C6), carboxylic acid (C4) Carboxylic acid, ketone Not reported IR: C=O stretch (~1700–1740 cm⁻¹)
6-(4-Methylbenzoyl)-3-oxo-2-phenyl-2,3-dihydropyridazine-4-carboxylic acid ethyl ester Ethyl ester (C4), 4-methylbenzoyl (C6), phenyl (C2) Ester, ketone, aromatic rings 108–110 IR: 1746 cm⁻¹ (ester C=O); ¹H-NMR: δ 1.32 (CH₃), 7.33–8.31 (aromatic H)
6-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophene derivative Thieno[2,3-b]thiophene, cyano, phenyl Cyano, ketone, sulfur heterocycle >320–322 IR: 2206 cm⁻¹ (CN); ¹H-NMR: δ 1.91 (CH₃), 7.42–8.13 (aromatic H)
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid Acetic acid side chain (C3) Carboxylic acid, ketone Not reported Purity: 95% (HPLC)

Key Observations :

  • Esterification (e.g., ethyl ester in ) reduces polarity and lowers melting points compared to carboxylic acids.
  • Bulkier substituents (e.g., thieno[2,3-b]thiophene in ) increase thermal stability (melting point >320°C).
  • Side-chain modifications (e.g., acetic acid in ) retain the core dihydropyridazine structure but alter solubility and reactivity.

Table 2: Xanthine Oxidase Inhibitory Activity of Pyridazine Derivatives

Compound Name Functional Group IC₅₀ (µM) Key Interactions with XO Active Site Source
This compound Carboxylic acid Inactive Weak H-bond with Glu802
6-(3-Cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide Carbohydrazide 1.03 H-bonds with Asp880, Glu802, and Met3004
Febuxostat (control) Thiazole, carboxylic acid 0.018 Covalent binding with Mo⁴⁺ center

Mechanistic Insights :

  • The carbohydrazide group forms stronger hydrogen bonds with XO’s active site residues (Asp880, Glu802, Met3004), enabling mixed-type inhibition .
  • Carboxylic acid derivatives lack these interactions, rendering them inactive despite structural similarity.

生物活性

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS Number: 74557-73-6) is a compound belonging to the dihydropyridazine family, characterized by its unique molecular structure which includes a methyl group and a carboxylic acid moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₆H₆N₂O₃
Molecular Weight154.13 g/mol
IUPAC NameThis compound
CAS Number74557-73-6
MDL NumberMFCD08235213

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the methyl group may influence the compound's hydrophobic interactions. Such interactions can modulate enzyme activities and receptor functions, potentially leading to various biological effects.

Biological Activity

Research indicates that compounds within the dihydropyridazine class exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies have suggested potential antibacterial and antifungal properties.
  • Antiviral Activity : Some derivatives have shown promise against viral infections.
  • Anticancer Effects : Investigations into the antiproliferative effects on cancer cell lines are ongoing.

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted that certain dihydropyridazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Antiviral Research : Research has explored the efficacy of dihydropyridazine derivatives against influenza viruses, showing inhibition of viral replication in vitro. The specific pathways involved are still under investigation but may include interference with viral entry or replication processes.
  • Anticancer Investigations : A recent study evaluated the antiproliferative effects of this compound on glioma cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in oncology.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameStructureSimilarity Index
2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acidStructure0.85
6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acidStructure0.80
2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acidStructure0.78

Q & A

Basic Research Question

  • NMR : Perform ¹H, ¹³C, and 2D NMR (COSY, HSQC) in deuterated DMSO to confirm the dihydropyridazine ring and methyl/carboxylic acid groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 271.08) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad O-H at ~2500-3000 cm⁻¹) .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition of the dihydropyridazine ring .
  • Light Sensitivity : Protect from UV exposure to avoid photooxidation of the 3-oxo group .
  • pH Stability : The carboxylic acid group is stable in neutral to slightly acidic buffers (pH 4–7); avoid strong bases to prevent hydrolysis .

What experimental designs are suitable for studying its biological mechanisms, such as kinase inhibition?

Advanced Research Question

  • Kinase Assays : Use ATP-competitive binding assays (e.g., TR-FRET) with recombinant kinases (e.g., mTOR or p70S6K) to quantify IC₅₀ values .
  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via Western blot in prostate cancer cell lines (e.g., PC-3) under nutrient-deprived conditions .
  • Gene Knockdown : Combine siRNA targeting autophagy genes (e.g., ATG5) with viability assays (MTT) to confirm mechanism-specific effects .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

  • Standardized Protocols : Replicate assays under uniform conditions (e.g., cell line origin, serum concentration, incubation time) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 6-(4-chlorophenyl) analogs) to identify critical substituents .

What computational strategies predict binding interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., mTOR’s kinase domain) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carboxylic acid group and Lys/Arg residues .
  • QSAR Modeling : Corporate Hammett constants of substituents to predict bioactivity trends .

How can regioselectivity challenges in functionalization be addressed?

Advanced Research Question

  • Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during methylation or halogenation .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) to direct deprotonation at the 6-methyl position for selective derivatization .
  • Catalyst Screening : Test Pd-XPhos systems for selective cross-couplings at the pyridazine C4 position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。